3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile
Description
3-{1H-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile is a heterocyclic nitrile derivative featuring a pyrrolo[2,3-b]pyridine core linked to a propanenitrile chain.
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C10H9N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3H2,(H,12,13) |
InChI Key |
OHLXKMMBMYLWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2CCC#N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a suitable nitrile precursor. One common method involves the use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the starting material, which is reacted with an aldehyde under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature, solvent, and catalyst selection, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are crucial for cell growth and survival .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural analogs are compared below:
Key Observations :
- Chain Length : The propanenitrile chain in the target compound provides greater steric flexibility compared to the shorter acetonitrile chain in its analog (C₉H₇N₃) .
- Functional Groups : Replacement of the nitrile group with a carboxylic acid (as in C₁₀H₉N₃O₂) increases polarity and alters pharmacokinetic properties .
Biological Activity
3-{1H-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Overview
The compound features a pyrrolo[2,3-b]pyridine moiety linked to a propanenitrile group. The presence of nitrogen atoms in the bicyclic structure contributes to its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 171.20 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various protein targets, including kinases and receptors involved in cell signaling pathways. Compounds with similar structures have been shown to exhibit:
- Kinase Inhibition : Studies indicate potential inhibitory effects on protein kinases, which are crucial in regulating cell growth and division. For instance, related compounds have demonstrated nanomolar potencies against specific kinases such as haspin, which plays a role in cancer cell proliferation .
- Antiproliferative Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. For example, analogs have been evaluated for their IC50 values against different cancer types, highlighting their effectiveness in preclinical settings .
Case Studies
A notable study investigated the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives, revealing that modifications to the pyridine ring significantly influenced their biological activity. One compound from this series exhibited an IC50 of 76 nM against haspin in U-2 OS cells, indicating strong cellular activity and selectivity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Basic structure without propanenitrile | Moderate kinase inhibition |
| Pyrrolo[2,3-d]pyrimidine | Different bicyclic system | Anticancer properties |
| 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenol | Functionalized phenol derivative | Antioxidant and anti-inflammatory |
This table illustrates that while structural similarities exist among these compounds, their biological activities can vary significantly based on minor modifications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving cyclization reactions and subsequent functional group modifications. Detailed synthetic routes often utilize starting materials that facilitate the formation of the pyrrolo structure followed by nitrile incorporation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
